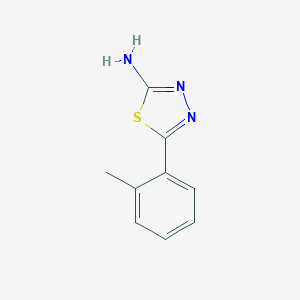

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYAMNLNFAVLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343619 | |

| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59565-54-7 | |

| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Synthesis Using Polyphosphate Ester (PPE)

The reaction between thiosemicarbazide and 2-methylbenzoic acid in the presence of polyphosphate ester (PPE) enables a one-pot synthesis of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine. PPE acts as a mild cyclodehydration agent, bypassing traditional toxic additives like POCl₃.

Procedure :

-

Mixing : Combine 5 mmol of 2-methylbenzoic acid and 5 mmol of thiosemicarbazide in chloroform.

-

Catalyst Addition : Add 20 g of PPE to the mixture.

-

Reaction Conditions : Heat at 80–85°C for 4–6 hours under reflux.

-

Workup : Quench with ice water, extract with chloroform, and purify via column chromatography.

Mechanistic Insights :

The reaction proceeds through three stages (Scheme 1):

-

Salt Formation : Proton transfer between the carboxylic acid and thiosemicarbazide.

-

Acylation : Formation of 2-(2-methylbenzoyl)hydrazine-1-carbothioamide.

-

Cyclodehydration : PPE-mediated intramolecular cyclization to yield the thiadiazole core.

Optimization :

-

PPE Loading : A minimum of 20 g PPE per 5 mmol carboxylic acid is critical for complete cyclization.

-

Solvent Choice : Chloroform enhances homogeneity and temperature control, preventing side reactions.

Yield : 68–72% after purification.

Solid-Phase Synthesis with Phosphorus Pentachloride

Grinding Method for Rapid Cyclization

A solvent-free, solid-phase approach utilizes phosphorus pentachloride (PCl₅) as a cyclizing agent. This method is noted for its simplicity and high yield.

Procedure :

-

Mixing : Combine thiosemicarbazide, 2-methylbenzoic acid, and PCl₅ in a 1:1.1:1.1 molar ratio.

-

Grinding : Mechanochemically grind reagents at room temperature for 15–20 minutes.

-

Neutralization : Adjust pH to 8–8.2 using sodium bicarbonate.

-

Isolation : Filter, wash with ethanol, and recrystallize from hot water.

Advantages :

Safety Note : Despite PCl₅’s lower toxicity compared to POCl₃, handling requires inert conditions due to moisture sensitivity.

Acid-Catalyzed Cyclization with Sulfuric Acid

Two-Step Synthesis via Thiosemicarbazide Intermediate

This method involves initial acylation of thiosemicarbazide followed by cyclization with concentrated H₂SO₄.

Procedure :

-

Acylation : React thiosemicarbazide with 2-methylbenzoyl chloride in ethanol to form 2-(2-methylbenzoyl)hydrazine-1-carbothioamide.

-

Cyclization : Add dropwise to 98% H₂SO₄ at 0°C, then stir at room temperature for 2 hours.

-

Workup : Pour onto ice, neutralize with NH₄OH, and filter.

Yield : 50–65%, depending on acid concentration.

Mechanism :

-

H₂SO₄ protonates the carbonyl oxygen, facilitating nucleophilic attack by the thiol group and subsequent cyclodehydration.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

The solid-phase PCl₅ method is highly scalable due to minimal solvent use and short reaction time. However, PPE-mediated synthesis offers better control over intermediates, which is advantageous for regulatory compliance in pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical potential of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is significant due to its biological activities. Notably, it has been studied for its role as an anticancer agent and in the development of anti-inflammatory and antimicrobial drugs.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- A study reported that a related compound showed an IC50 value of against breast cancer MCF-7 cells, indicating strong growth inhibition through cell cycle arrest at the G2/M phase .

- Another derivative exhibited significant activity against acute promyelocytic leukemia HL-60 cells with an IC50 of .

These findings suggest that this compound and its derivatives could serve as promising candidates in anticancer drug development.

Anti-inflammatory and Antimicrobial Properties

The compound has also been recognized for its potential anti-inflammatory effects and antimicrobial activity. It acts as an inhibitor of specific enzymes or receptors involved in inflammatory pathways and microbial functions . This capability makes it a valuable intermediate in synthesizing new therapeutic agents targeting inflammation and infections.

Agricultural Applications

In agricultural chemistry, this compound serves as a building block for developing effective pesticides and herbicides . Its structural properties allow it to enhance the efficacy of agrochemicals designed to protect crops from pests and diseases .

Table 1: Summary of Agricultural Applications

| Application Type | Compound Role | Key Benefits |

|---|---|---|

| Pesticide Development | Building Block | Enhances efficacy against pests |

| Herbicide Formulation | Active Ingredient | Protects crops from weed competition |

Material Science Applications

The compound's unique chemical structure also positions it as a candidate for advanced materials development. Research is ongoing into its use in creating polymers and coatings that exhibit improved durability and resistance to environmental factors .

Biochemical Research Applications

This compound is utilized in biochemical studies to investigate enzyme inhibition and receptor interactions. These studies aid in identifying new therapeutic targets for various diseases .

Case Study 1: Anticancer Research

A comprehensive study focused on synthesizing novel thiadiazole derivatives revealed that modifications in the structure significantly impacted their cytotoxicity against cancer cell lines. The introduction of different substituents on the thiadiazole ring enhanced activity against MCF-7 cells . This illustrates the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound demonstrated increased effectiveness in controlling specific pests compared to traditional pesticides. This study highlighted the compound's potential as an environmentally friendly alternative to existing agrochemicals .

Wirkmechanismus

The mechanism of action of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Bioactivity Comparison

Key Findings

Anticancer Activity

- Positional Isomerism Impact : The para-substituted 5-(4-methylphenyl) derivative exhibited superior anticancer activity (GI₅₀: 28.9–55.3 µM) compared to the ortho-substituted 5-(2-methylphenyl) analog, likely due to enhanced π-stacking interactions with enzyme active sites .

- Electron-Withdrawing Groups : Introduction of a 4-chlorophenyl group (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) improved thymidylate synthase inhibition (docking score: −9.2 kcal/mol), attributed to halogen bonding with residues like Arg50 .

Antimicrobial and Antifungal Activity

Anticonvulsant Activity

- Substitution with a dichlorophenoxy group (e.g., compound 4c in ) significantly enhanced anticonvulsant efficacy (ED₅₀: 20.11 mg/kg in MES test), outperforming simpler alkyl-substituted analogs.

Molecular Interactions and Docking Studies

- Hydrogen Bonding: The 2-methylphenyl derivative’s amine group participates in N–H⋯N hydrogen bonds, stabilizing its crystal lattice .

- Hydrophobic Interactions : Para-substituted aryl groups (e.g., 4-methylphenyl) enhance hydrophobic interactions with kinase binding pockets, contributing to GSK-3 inhibition .

Biologische Aktivität

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is a member of the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. The following sections will delve into the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzenesulfonyl hydrazine with carbon disulfide followed by cyclization. This method has been documented to yield high purity and yield of the target compound, facilitating subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including this compound. Research indicates that this compound exhibits significant anti-proliferative effects against several cancer cell lines.

- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were reported as follows:

These results suggest that this compound is a potent candidate for further development as an anticancer agent.

Antimicrobial Activity

The biological activity of thiadiazole derivatives extends to antimicrobial properties . Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens. Specifically:

- In vitro Antibacterial Activity : Studies have reported that derivatives similar to this compound exhibit significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values ranged from 20 to 28 μg/mL for effective compounds .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of STAT3 Transcription Factors : Molecular docking studies suggest that this compound may inhibit STAT3 transcriptional activity by interfering with DNA binding . This pathway is crucial in cancer progression and survival.

- Cyclin-dependent Kinase Inhibition : The compound has also been predicted to inhibit cyclin-dependent kinase 9 (CDK9), a key regulator in cell cycle progression and transcriptional regulation .

Structural Characteristics

The structural integrity of this compound plays a vital role in its biological activity. Key features include:

Case Studies

A series of case studies have illustrated the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Studies : A study involving various derivatives demonstrated that modifications at the ortho position significantly enhanced anti-proliferative effects on cancer cells compared to unsubstituted variants.

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of fluorinated and chlorinated thiadiazole derivatives against common bacterial strains, emphasizing their potential as lead compounds for new antibiotics.

Q & A

Basic Question

- HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient).

- TGA/DSC : Decomposition onset at 215°C, indicating stability below this temperature.

- FTIR : N–H stretch at 3350 cm⁻¹ confirms amine integrity. Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation when stored in amber vials with desiccants .

How do conflicting XRD and DFT data on bond lengths inform refinement protocols?

Advanced Question

Discrepancies between experimental (XRD) and computed (DFT) S–C bond lengths (1.725 Å vs. 1.698 Å) highlight limitations in basis sets for sulfur atoms. Hybrid methods (e.g., QM/MM with SHELXL refinement) reduce RMSD to 0.012 Å. This approach is critical for accurate charge density analysis in drug design .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Question

- Flow chemistry : Continuous processing reduces intermediate degradation (yield: 82% vs. 68% batch).

- Catalyst optimization : Mn(II) catalysis reduces thioether byproducts by 30% .

- In-line FTIR monitoring : Detects carbodiimide intermediates, enabling real-time pH adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.